

Ethnobotanical Uses of Onopordum acanthium and its Lignans: A Technical Guide

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This technical guide provides an in-depth overview of the traditional ethnobotanical applications of Onopordum acanthium, commonly known as Scotch Thistle, with a specific focus on the chemical properties and biological activities of its constituent lignans. This document is intended for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical and Traditional Uses

Onopordum acanthium has a rich history of use in traditional medicine across Europe and Asia. [1][2][3][4] It has been traditionally employed as an anti-inflammatory, antitumor, and cardiotonic agent.[1][2][3][4][5] The juice of the plant has been utilized in the treatment of cancers and ulcers, while a decoction of the root is known for its astringent properties, used to reduce discharges from mucous membranes.[6] The flowering plant is recognized for its cardiotonic effects and is a component in some proprietary heart medicines.[6]

In folk medicine, various parts of the plant have been used to address a range of ailments. The powder, juice, and decoction of the aerial parts are known for their diuretic effects and for treating nervousness.[1] Furthermore, O. acanthium has been reported to stimulate the central nervous system and possesses cardiotonic and haemostatic properties.[1] In some cultures, it has been used as a bactericide and for the treatment of inflammation of the bladder, as well as respiratory and urinary systems.[7] Beyond its medicinal applications, the flower buds and stems have been consumed as a vegetable, similar to artichokes and cardoons.[8]



Phytochemical Composition: Lignans and Other Bioactive Compounds

Onopordum acanthium is a rich source of various bioactive secondary metabolites, including flavonoids, phenylpropanoids, triterpenoids, sesquiterpene lactones, sterols, and notably, lignans.[1][2][3][4][5]

Lignans

Several lignans have been isolated from the aerial parts of Onopordum acanthium. The primary lignans identified include pinoresinol, syringaresinol, and medioresinol.[1][6] Quantitative analysis has provided the following yields from air-dried herb material:

Lignan	Yield (mg) per 4.4 kg of Air-Dried Herb	Reference
Pinoresinol	5.5	[1][6]
Syringaresinol	9.4	[1][6]
Medioresinol	3.4	[1][6]

Other Phenolic Compounds

The plant also contains a significant amount of other phenolic compounds, including flavonoids. The content of these compounds can vary depending on the plant part and the extraction solvent used.



Plant Part	Extraction Solvent	Total Phenol Content (mg Gallic Acid Equivalent/L of extract)	Total Flavonoid Content (mg Quercetin Equivalent/L of extract)	Reference
Flowers	Ethanol	19.71	30.37	[1]
Flowers	Methanol	24.70	42.09	[1]
Flowers	Acetone	13.94	32.40	[1]
Leaves	Ethanol	26.34	40.06	[1]
Leaves	Methanol	30.47	53.18	[1]
Leaves	Acetone	36.67	85.37	[1]

Pharmacological Activities of Onopordum acanthium and its Lignans

The diverse array of phytochemicals in Onopordum acanthium contributes to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

The anti-inflammatory properties of O. acanthium are well-documented in traditional medicine and have been substantiated by modern pharmacological studies.[1][2][3][4][5] The lignan pinoresinol, in particular, has demonstrated potent anti-inflammatory effects. It has been shown to inhibit the activation of the NF-kB signaling pathway, a key regulator of inflammation.

Compound	Biological Activity	IC50	Cell Line	Reference
Pinoresinol	Inhibition of IL-1β induced NF-κΒ activation	60 μmol/L	Caco-2	[9]



Anticancer Activity

Traditional use of O. acanthium for treating cancer is supported by in vitro studies demonstrating the cytotoxic effects of its extracts and isolated compounds.[6][10] A crude hydromethanolic extract of the leaves has shown significant cytotoxicity against glioblastoma cells. The lignan pinoresinol has also exhibited potent antiproliferative activity against human leukemia cells.

Extract/Compo und	Cell Line	IC50	Assay Method	Reference
O. acanthium Leaf Extract	U-373 (Glioblastoma)	309 μg/ml	Trypan Blue Exclusion	[11]
Pinoresinol	HL60 (Human Leukemia)	8 μΜ	Not specified	[12]
Pinoresinol	HL60R (Multidrug Resistant)	32 μΜ	Not specified	[12]

Experimental Protocols Extraction and Isolation of Lignans from Onopordum acanthium

The following is a general protocol for the extraction and isolation of lignans from the aerial parts of Onopordum acanthium, based on common phytochemical methodologies.

- 1. Plant Material Preparation:
- Air-dry the aerial parts (leaves, stems, flowers) of Onopordum acanthium at room temperature in a well-ventilated area, protected from direct sunlight.
- Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
- 2. Extraction:

Foundational & Exploratory





- Macerate the powdered plant material (e.g., 4.4 kg) in a suitable solvent such as methanol or a methanol/water mixture (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 7 days), with occasional agitation.[13]
- Filter the extract through Whatman No. 1 filter paper to separate the marc from the liquid extract.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
- 3. Fractionation and Isolation:
- The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Further purification of the lignan-containing fractions (typically the chloroform or ethyl acetate fraction) is achieved through column chromatography.
 - Column: Silica gel (60-120 mesh) is commonly used as the stationary phase.
 - Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.
- Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).
- Combine the fractions showing similar TLC profiles and concentrate them.
- Final purification of the isolated lignans can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
- 4. Structure Elucidation:



 The chemical structures of the purified lignans are elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[14][15]

In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

This protocol outlines a method to assess the inhibitory effect of Onopordum acanthium lignans on the NF-kB signaling pathway.

- 1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 24-well plate at an appropriate density.
- Co-transfect the cells with an NF-kB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- 2. Treatment and Stimulation:
- After 24 hours of transfection, treat the cells with varying concentrations of the purified lignans (e.g., pinoresinol) for a specified pre-incubation period (e.g., 1-2 hours).
- Induce NF-κB activation by stimulating the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) for 6-8 hours.
- 3. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- 4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.



- Calculate the percentage of NF-kB inhibition for each treatment group compared to the stimulated, untreated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the lignan concentration.

In Vitro Anticancer Assay: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Onopordum acanthium lignans on cancer cell lines.

- 1. Cell Seeding:
- Seed cancer cells (e.g., U-373, HL60) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- 2. Treatment:
- Treat the cells with a range of concentrations of the purified lignans for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- 3. MTT Incubation:
- After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
- 4. Formazan Solubilization:
- Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- 5. Absorbance Measurement:
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- 6. Data Analysis:



- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the lignan concentration.

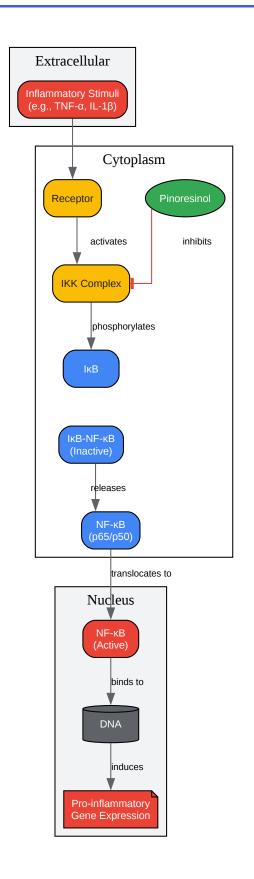
Signaling Pathways and Mechanisms of Action

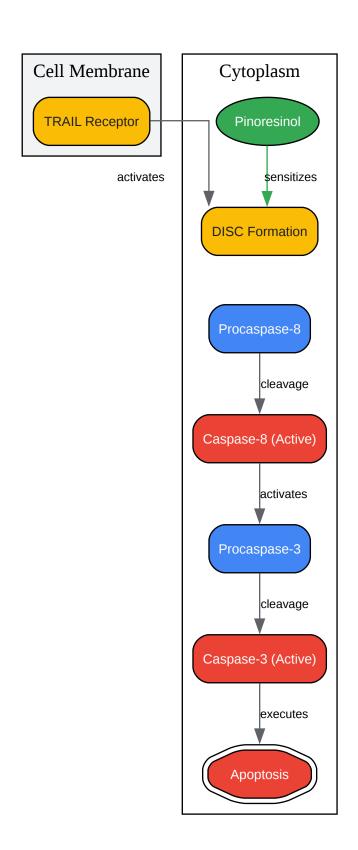
The bioactive lignans from Onopordum acanthium exert their pharmacological effects by modulating various cellular signaling pathways.

Inhibition of the NF-kB Signaling Pathway by Pinoresinol

Pinoresinol has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is crucial in regulating the expression of genes involved in inflammation, immunity, and cell survival.







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